3-(4-Bromophenyl)-3-hydroxypropanenitrile
Description
Significance of α-Hydroxynitriles in Contemporary Organic Synthesis
α-Hydroxynitriles, also commonly known as cyanohydrins, are a class of organic compounds characterized by the presence of a hydroxyl (-OH) group and a cyano (-CN) group attached to the same carbon atom. wikipedia.orglibretexts.org These molecules are of considerable importance in organic chemistry, serving as highly versatile building blocks for the synthesis of a wide array of more complex molecules. rsc.orgtaylorandfrancis.com Their value stems from the dual reactivity of the two functional groups, which can be independently or concertedly transformed into other functionalities.
Enantiomerically pure cyanohydrins are particularly crucial as intermediates in the production of fine chemicals, agrochemicals, and pharmaceuticals. taylorandfrancis.comrsc.org The nitrile group can be hydrolyzed to form α-hydroxy carboxylic acids, reduced to yield β-amino alcohols, or converted into various other groups. wikipedia.orgd-nb.info Similarly, the hydroxyl group can undergo typical alcohol reactions. This synthetic flexibility makes α-hydroxynitriles central to the construction of many chiral compounds that are essential in the life sciences and materials science sectors. d-nb.info The development of efficient methods for their synthesis, especially in an enantioselective manner, is a key area of academic and industrial research. rsc.org
Structural Characteristics and Chemical Context of 3-(4-Bromophenyl)-3-hydroxypropanenitrile
This compound is a specific α-hydroxynitrile that features a brominated aromatic ring. Its structure consists of a three-carbon propanenitrile chain with a hydroxyl group and a 4-bromophenyl group attached to the C-3 position. The presence of the bromine atom on the phenyl ring provides a site for further chemical modification, for instance, through cross-coupling reactions.
The primary chemical context for this compound is as a synthetic intermediate. It is typically synthesized via the cyanohydrin reaction, which involves the nucleophilic addition of a cyanide ion to the carbonyl group of the corresponding aldehyde, in this case, 4-bromobenzaldehyde (B125591). libretexts.org This reaction is reversible and can be catalyzed by base or, for asymmetric synthesis, by enzymes. wikipedia.org
Below are the key identifiers and properties of the compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 65984-59-0 |
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol |
| SMILES | N#CCC(O)C1=CC=C(Br)C=C1 |
Data sourced from available chemical databases. bldpharm.com
Research Landscape and Scholarly Contributions to the Understanding of Related Chemical Entities
The research landscape surrounding this compound and related compounds is rich and primarily focused on stereoselective synthesis and applications as synthetic intermediates. A significant body of scholarly work has been dedicated to the use of enzymes, particularly hydroxynitrile lyases (HNLs), to catalyze the asymmetric addition of hydrogen cyanide to aldehydes, producing optically active cyanohydrins with high enantiomeric excess. rsc.orgd-nb.info
Research has explored HNLs from various plant sources, such as Prunus amygdalus (almond) and Arabidopsis thaliana, to synthesize a range of aromatic cyanohydrins. rsc.org Studies have systematically investigated the effect of different substituents on the aromatic ring of the starting aldehyde. For example, aldehydes like 4-fluorobenzaldehyde, 4-methoxybenzaldehyde, and 4-(trifluoromethyl)benzaldehyde (B58038) have been used as substrates to understand how electronic factors influence enzyme activity and stereoselectivity. rsc.org This body of work provides a crucial framework for predicting the behavior of substrates like 4-bromobenzaldehyde in enzymatic reactions.
Furthermore, chemical methods for the synthesis of related compounds are also an active area of investigation. Palladium-catalyzed cyanation reactions of aryl bromides represent an important route to aryl nitriles, which are precursors or structural relatives of α-hydroxynitriles. nih.gov The development of these catalytic systems, including the use of non-toxic cyanide sources, is a significant contribution to greener and more practical synthetic chemistry. nih.gov The application of optically active cyanohydrins as key synthons in the total synthesis of complex natural products and pharmaceutical agents is frequently reported in chemical literature, underscoring their strategic importance. dntb.gov.uaresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromophenyl)-3-hydroxypropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIXYALEBZJFSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC#N)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 4 Bromophenyl 3 Hydroxypropanenitrile and Analogous α Hydroxynitriles
Direct Cyanohydrin Formation Approaches
Direct cyanohydrin formation is a fundamental method for synthesizing α-hydroxynitriles. This approach typically involves the addition of a cyanide source to a carbonyl compound.
Nucleophilic Addition Reactions to Corresponding Carbonyl Precursors
The synthesis of 3-(4-Bromophenyl)-3-hydroxypropanenitrile via nucleophilic addition involves the reaction of the corresponding carbonyl precursor, 4-bromobenzaldehyde (B125591), with a cyanide nucleophile. This reaction is a classic example of cyanohydrin formation. The process is typically base-catalyzed, as the cyanide ion (CN⁻) is a more potent nucleophile than hydrogen cyanide (HCN). pressbooks.pubncert.nic.in The reaction mechanism proceeds through the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of 4-bromobenzaldehyde. This attack results in the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated by a proton source, such as HCN or water, to yield the final this compound product and regenerate the cyanide catalyst. pressbooks.publibretexts.orglibretexts.org
The reaction is reversible, and the position of the equilibrium is influenced by the reaction conditions and the nature of the carbonyl compound. openstax.org For aromatic aldehydes like 4-bromobenzaldehyde, the equilibrium generally favors the formation of the cyanohydrin adduct. openstax.org To circumvent the use of highly toxic hydrogen cyanide gas, the reaction is often carried out by mixing the aldehyde with an aqueous solution of sodium or potassium cyanide, followed by the addition of an acid to generate HCN in situ. libretexts.org Adjusting the pH to a range of 4-5 is often optimal for achieving the fastest reaction rate. libretexts.org
Chemo- and Regioselective Synthesis Strategies
In the synthesis of more complex molecules containing multiple functional groups, chemo- and regioselectivity become critical. Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. For instance, in a molecule containing both an aldehyde and a less reactive ketone, the addition of cyanide can be directed primarily to the aldehyde group.
Regioselectivity, the preference for bond-making or breaking in one direction over all other possible directions, is also a key consideration. For α-hydroxynitriles, this is particularly relevant when dealing with substrates that have multiple potential sites for nucleophilic attack. Recent advancements have focused on developing catalytic systems that can control the regioselectivity of cyanation reactions. For example, copper-catalyzed hydroalumination of allenes followed by allylation with p-toluenesulfonyl cyanide has been shown to be a highly regioselective method for producing β,γ-unsaturated nitriles. beilstein-journals.org While not directly a synthesis of α-hydroxynitriles, such strategies highlight the ongoing development of selective cyanation methods that could be adapted for more complex α-hydroxynitrile targets.
Asymmetric Synthesis of Enantiopure this compound
The synthesis of enantiomerically pure α-hydroxynitriles is of significant interest due to their role as versatile chiral building blocks in the pharmaceutical and fine chemical industries. rsc.org this compound possesses a chiral center at the carbon bearing the hydroxyl and cyano groups, making asymmetric synthesis a key area of research.
Chiral Organocatalysis and Metal-Catalyzed Enantioselective Transformations
Asymmetric catalysis provides an efficient route to enantiopure cyanohydrins. This can be achieved through the use of chiral catalysts, which can be either small organic molecules (organocatalysis) or metal complexes.
Chiral Organocatalysis: Chiral organocatalysts, such as bifunctional thioureas or cinchona alkaloid derivatives, have been successfully employed in the enantioselective cyanation of aldehydes. nih.gov These catalysts typically activate the carbonyl group and/or the cyanide source through non-covalent interactions, such as hydrogen bonding, creating a chiral environment that favors the formation of one enantiomer over the other. nih.gov
Metal-Catalyzed Enantioselective Transformations: A wide array of chiral metal complexes has been investigated for asymmetric cyanohydrin synthesis. diva-portal.org Titanium-salen complexes are among the most studied catalysts for this transformation. diva-portal.org For instance, a chiral dimeric Ti-salen complex has been used to catalyze the addition of ethyl cyanoformate and acyl cyanides to aldehydes, yielding O-protected cyanohydrins with high yields and enantioselectivities. diva-portal.org Other metals like aluminum, vanadium, and various lanthanides have also been employed in chiral Lewis acid catalysis for this purpose. diva-portal.org Copper(II) complexes have also been utilized in enantioselective addition reactions, further expanding the toolkit for asymmetric cyanohydrin synthesis. nih.gov
| Catalyst Type | Example Catalyst/Ligand | Substrate Scope | Enantiomeric Excess (ee) |
| Organocatalyst | Chiral Bifunctional Thiourea | Aromatic Aldehydes | Up to 95% |
| Metal-Catalyst | Chiral Ti(IV)-Salen Complex | Aromatic & Aliphatic Aldehydes | >90% |
| Metal-Catalyst | Copper(II)-PyBOX | Aromatic Aldehydes | Up to 85% |
Biocatalytic Synthesis using Hydroxynitrile Lyases and Carbonyl Reductases
Biocatalysis offers a green and highly selective alternative to chemical methods for the synthesis of enantiopure cyanohydrins. nih.gov
Hydroxynitrile Lyases (HNLs): These enzymes catalyze the reversible addition of hydrogen cyanide to aldehydes and ketones. nih.gov HNLs are classified based on the stereochemistry of the cyanohydrin they produce, with both (R)-selective and (S)-selective enzymes being available. rsc.org The first enantioselective synthesis of a cyanohydrin was, in fact, an enzyme-catalyzed reaction using an almond extract containing an HNL. rsc.orgrsc.org HNLs have been successfully used for the synthesis of a wide variety of aromatic and aliphatic cyanohydrins with excellent enantiomeric excess (>99%) and high conversions. nih.govtees.ac.uk For example, an HNL from the invasive millipede Chamberlinius hualienensis has demonstrated high activity and stability for the synthesis of (R)-mandelonitrile from benzaldehyde. nih.govtees.ac.uk Such enzymes are promising candidates for the synthesis of enantiopure this compound.
| Enzyme Source | Stereoselectivity | Substrate Example | Enantiomeric Excess (ee) |
| Hevea brasiliensis (Rubber Tree) | (S) | Benzaldehyde | >97% |
| Manihot esculenta (Cassava) | (S) | Aromatic & Aliphatic Aldehydes | >95% |
| Prunus amygdalus (Almond) | (R) | Benzaldehyde | >99% |
| Chamberlinius hualienensis (Millipede) | (R) | Benzaldehyde | 99% |
Carbonyl Reductases: While HNLs are the primary enzymes for direct cyanohydrin synthesis, carbonyl reductases can play a role in accessing chiral cyanohydrins through alternative pathways. For instance, a chemoenzymatic approach could involve the asymmetric reduction of a β-ketonitrile precursor using a carbonyl reductase to establish the chiral hydroxyl group, followed by further chemical transformations.
Diastereoselective Synthetic Pathways
When a molecule already contains one or more chiral centers, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective synthesis aims to control the configuration of the newly formed chiral center relative to the existing ones. In the context of α-hydroxynitriles, if the starting aldehyde or ketone contains a stereocenter, the addition of cyanide can be influenced by this existing chirality, leading to a preference for one diastereomer. This substrate-controlled diastereoselectivity can be enhanced through the use of appropriate reagents and catalysts. For example, chiral bifunctional organocatalysts have been shown to be effective in controlling both enantioselectivity and diastereoselectivity in reactions involving chiral cyanohydrins. researchgate.net
Kinetic Resolution Strategies for Racemic Mixtures
Kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. In the context of 3-aryl-3-hydroxypropanenitriles, enzymatic kinetic resolution has proven to be a particularly effective strategy. Lipases, a class of enzymes, are frequently utilized for their ability to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.
A notable example is the kinetic resolution of racemic 3-hydroxy-3-phenylpropanonitrile, a close analog of the target compound. In a study, lipase (B570770) from Pseudomonas fluorescens immobilized on modified silica (B1680970) nanoparticles was used to catalyze the transesterification of the racemic mixture with vinyl acetate (B1210297). nih.gov This enzymatic acylation preferentially occurs on one enantiomer, yielding the corresponding acetate and leaving the other enantiomer unreacted. The efficiency of this resolution can be significantly influenced by the reaction medium. For instance, the addition of ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), has been shown to stabilize the enzyme and enhance its activity and stereoselectivity. nih.gov
The table below summarizes the results of the lipase-catalyzed kinetic resolution of 3-hydroxy-3-phenylpropanonitrile, highlighting the effect of an ionic liquid on the process.
| Solvent | Ionic Liquid Additive (1% w/v) | Conversion (%) | Enantiomeric Excess (ee%) |
|---|---|---|---|
| Hexane | None | - | - |
| Hexane | [BMIM]Cl | 97.4 | 79.5 |
These findings suggest that a similar enzymatic kinetic resolution strategy could be effectively applied to racemic this compound to obtain its enantiomerically pure forms.
Indirect and Tandem Synthetic Routes to the 3-Hydroxypropanenitrile Scaffold
Beyond the direct synthesis and resolution of the target molecule, indirect and tandem routes offer alternative and often elegant approaches to the 3-hydroxypropanenitrile scaffold.
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.net While a specific MCR for the direct synthesis of this compound is not prominently reported, the general principles of MCRs can be applied to construct the 3-hydroxypropanenitrile framework. For instance, a hypothetical MCR could involve an aldehyde, a cyanide source, and a component that delivers a hydroxyl group or its precursor to the β-position relative to the nitrile.
An alternative approach involves the functionalization of a simpler, pre-formed molecule containing either the nitrile or the alcohol moiety.
From Pre-formed Nitriles:
A plausible route starts with 4-bromophenylacetonitrile (B126402). This starting material could undergo α-hydroxymethylation to introduce the required hydroxyl group at the adjacent carbon. However, controlling the reactivity to achieve mono-hydroxymethylation can be challenging. A more controlled approach would involve the generation of the enolate of 4-bromophenylacetonitrile followed by a reaction with an electrophilic oxygen source.
From Pre-formed Alcohols:
Conversely, one could start with a suitable alcohol, such as 1-(4-bromophenyl)ethanol. The hydroxyl group could be protected, followed by the introduction of a one-carbon unit that can be converted to a nitrile. For example, the protected alcohol could be converted to a leaving group, which is then displaced by a cyanide nucleophile. Alternatively, the alcohol could be oxidized to the corresponding aldehyde, 4-bromobenzaldehyde, which can then be used in a subsequent step to build the propanenitrile chain. A common method for converting aldehydes to β-hydroxynitriles involves the addition of acetonitrile (B52724) enolate.
The Strecker synthesis is a classic multicomponent reaction that produces α-aminonitriles from an aldehyde or ketone, a cyanide source, and ammonia (B1221849) or a primary amine. masterorganicchemistry.comnrochemistry.comorganic-chemistry.org The reaction proceeds through the formation of an imine intermediate, which is then attacked by a cyanide ion. wikipedia.org Subsequent hydrolysis of the resulting α-aminonitrile yields an α-amino acid. nih.gov
While the Strecker synthesis itself leads to α-aminonitriles, and not α-hydroxynitriles, it is a cornerstone in the synthesis of α-functionalized nitriles. The principles of nucleophilic addition to a carbonyl or imine double bond are central to both Strecker-type reactions and the synthesis of α-hydroxynitriles (cyanohydrins). The key difference lies in the nucleophile that adds to the carbonyl group in the initial step (an amine in the Strecker synthesis versus a direct cyanide attack in cyanohydrin formation) and the resulting functionality at the α-position (an amino group versus a hydroxyl group).
The vast body of research on asymmetric Strecker reactions, utilizing chiral auxiliaries or catalysts, provides valuable insights into achieving stereocontrol in the synthesis of α-substituted nitriles, which can be conceptually extrapolated to the development of enantioselective methods for α-hydroxynitrile synthesis.
Mechanistic Investigations of 3 4 Bromophenyl 3 Hydroxypropanenitrile Formation and Interconversions
Elucidation of Mechanistic Pathways in Cyanohydrin Synthesis
The formation of 3-(4-Bromophenyl)-3-hydroxypropanenitrile is a classic example of cyanohydrin synthesis, a reaction that involves the addition of a cyanide nucleophile to the carbonyl carbon of 4-bromobenzaldehyde (B125591).
The fundamental mechanism for the formation of this compound is a two-step nucleophilic addition. libretexts.orgpressbooks.pub This reaction is typically base-catalyzed, as hydrogen cyanide (HCN) itself is a weak acid and a poor nucleophile. libretexts.orgopenstax.org The presence of a base is essential to deprotonate HCN and generate the much more potent cyanide anion (:CN⁻). pressbooks.pub
The mechanism proceeds as follows:
Nucleophilic Attack: The cyanide ion (CN⁻), a strong carbon nucleophile, attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. libretexts.org The carbonyl group is highly polarized (Cᵟ⁺=Oᵟ⁻) due to the higher electronegativity of oxygen, making the carbon atom susceptible to nucleophilic attack. docbrown.info This attack results in the breaking of the C=O pi bond, with the electrons moving to the oxygen atom. This step forms a tetrahedral alkoxide intermediate. libretexts.orgopenstax.org
Protonation: The negatively charged alkoxide intermediate is a strong base and is subsequently protonated by a proton source present in the reaction mixture. libretexts.org This source is typically an undissociated HCN molecule, which regenerates the cyanide catalyst in the process. libretexts.org The final product is the racemic this compound.
The initial 4-bromobenzaldehyde molecule is trigonal planar around the carbonyl carbon. docbrown.info The nucleophilic attack by the cyanide ion can occur with equal probability from either face of the planar carbonyl group. chemguide.co.uk This non-discriminatory attack leads to the formation of a 50:50 mixture of the (R) and (S) enantiomers, known as a racemic mixture, in the absence of any chiral influence. docbrown.info
The choice of reagents and catalysts is pivotal in directing the reaction pathway and efficiency. The primary reagent is a cyanide source. While gaseous HCN can be used, it is highly toxic. chemguide.co.uk Therefore, cyanide salts such as potassium cyanide (KCN) or sodium cyanide (NaCN) are more commonly employed, often in a slightly acidic solution (pH 4-5) to generate HCN in situ. libretexts.orgchemguide.co.uk This ensures a sufficient concentration of both the HCN for protonation and the free cyanide ion for nucleophilic attack. chemguide.co.uk
Alternatively, silylated cyanide reagents like trimethylsilyl (B98337) cyanide (TMSCN) are widely used. libretexts.orgorganic-chemistry.org These reagents are less hazardous and react with aldehydes in the presence of a catalyst to form a silylated cyanohydrin, which can then be hydrolyzed to yield the final product.
Catalysts for Achiral Synthesis:
Base Catalysis: As mentioned, bases like NaOH or KCN are crucial for generating the cyanide nucleophile. libretexts.orgtheexamformula.co.uk
Lewis Acid Catalysis: In reactions involving TMSCN, Lewis acids are often used to activate the carbonyl group of the aldehyde, making it more electrophilic and accelerating the nucleophilic attack. organic-chemistry.org
The table below summarizes common reagents and catalysts used in the general synthesis of cyanohydrins applicable to this compound.
| Reagent/Catalyst System | Role in Mechanism | Typical Product | Reference |
| NaCN / KCN in acidic buffer | Provides CN⁻ nucleophile and generates HCN | Racemic Cyanohydrin | chemguide.co.uk |
| TMSCN / Lewis Acid (e.g., TiCl₄) | Cyanide source and carbonyl activation | O-silylated Cyanohydrin | organic-chemistry.org |
| NaCN / DOWEX®50WX4 resin | Heterogeneous system for cyanide addition | Racemic Cyanohydrin | orientjchem.org |
Stereochemical Mechanisms in Asymmetric Transformations Leading to the Compound
Controlling the stereochemistry to produce a single enantiomer of this compound requires the use of chiral catalysts, which can be either chemical or biological.
Asymmetric synthesis of cyanohydrins from aldehydes like 4-bromobenzaldehyde is frequently achieved using chiral metal-based catalysts. Chiral salen complexes of metals such as Titanium (Ti), Vanadium (V), and Aluminum (Al) have proven effective. mdpi.com
A prominent proposed mechanism is "dual-activation" or "cooperative catalysis." In this model, the chiral catalyst interacts with both the aldehyde and the cyanide source simultaneously to control the stereochemical outcome. For instance, in a bimetallic titanium-salen complex, one metal center can coordinate to the carbonyl oxygen of 4-bromobenzaldehyde. mdpi.com This coordination acts as a Lewis acid, increasing the electrophilicity of the carbonyl carbon and polarizing the C=O bond. Simultaneously, a Lewis basic site on the catalyst or a second metal center can activate the cyanide source (e.g., TMSCN), facilitating the delivery of the cyanide nucleophile to one specific face of the aldehyde. chemrxiv.org
The enantioselectivity arises from the specific geometry of the transition state. The chiral ligands on the metal create a sterically defined environment. The aldehyde substrate binds to the metal center in a preferred orientation to minimize steric hindrance. This orientation exposes one face of the carbonyl group to the incoming nucleophile while shielding the other, leading to the preferential formation of one enantiomer. Kinetic investigations on related systems have shown that the reaction is often first-order with respect to the catalyst, supporting a mechanism where the catalyst-substrate complex is key to the rate-determining and stereodetermining step. chemrxiv.org
The table below shows examples of enantioselective cyanosilylation of substituted benzaldehydes using a chiral Al(salen) complex, demonstrating the effect of substituents on the reaction. The electron-withdrawing bromo group in 4-bromobenzaldehyde would be expected to yield high conversion and enantioselectivity.
| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Benzaldehyde | >90 | 80 | |
| 4-Methoxybenzaldehyde | >90 | 85 | |
| 4-Nitrobenzaldehyde | >90 | 82 | |
| 4-Chlorobenzaldehyde | >90 | 83 |
Hydroxynitrile lyases (HNLs) are enzymes that catalyze the reversible formation of cyanohydrins in nature. innosyn.com They are highly effective biocatalysts for the asymmetric synthesis of either (R)- or (S)-cyanohydrins, including this compound, with excellent enantiopurity. rsc.org
There are two main classes of HNLs, yielding opposite enantiomers:
(R)-HNLs: Such as the enzyme from bitter almonds (Prunus amygdalus, PaHNL), which produces (R)-cyanohydrins. pu-toyama.ac.jp
(S)-HNLs: Such as the enzyme from the rubber tree (Hevea brasiliensis, HbHNL), which produces (S)-cyanohydrins. wikipedia.org
The mechanism of HNLs belonging to the α/β hydrolase fold family involves a catalytic triad, typically Ser-His-Asp, in the active site. ebi.ac.uk Unlike esterases, where the serine acts as a nucleophile, in HNLs, the serine hydroxyl group, activated by the His-Asp pair, functions as a general base. It deprotonates HCN to generate the cyanide ion within the active site. ebi.ac.uk
The substrate, 4-bromobenzaldehyde, binds in a specific pocket within the enzyme's active site. Key amino acid residues, such as a lysine (B10760008) residue in (S)-HNLs, orient the aldehyde through hydrogen bonding and steric interactions. wikipedia.org This precise positioning ensures that the cyanide ion, generated in situ, can only attack one specific prochiral face of the carbonyl group. This substrate-enzyme interaction is the key to the high enantioselectivity observed. Kinetic studies on PaHNL suggest an ordered mechanism where the aldehyde binds first, followed by HCN, before the product is released. nih.gov
| Enzyme Source | Stereoselectivity | Key Mechanistic Feature | Reference |
| Prunus amygdalus (PaHNL) | (R)-selective | FAD-containing enzyme, ordered binding mechanism | pu-toyama.ac.jpnih.gov |
| Hevea brasiliensis (HbHNL) | (S)-selective | α/β hydrolase fold with Ser-His-Asp catalytic triad | wikipedia.orgebi.ac.uk |
| Manihot esculenta (MeHNL) | (S)-selective | Accepts a wide range of aliphatic and aromatic aldehydes | wikipedia.org |
Kinetic and Thermodynamic Considerations of Synthetic Processes
The formation of cyanohydrins from aldehydes is a reversible and generally weakly exothermic process. libretexts.orgopenstax.org For most aldehydes, including 4-bromobenzaldehyde, the equilibrium lies in favor of the cyanohydrin product. pressbooks.pub The presence of the electron-withdrawing bromine atom on the phenyl ring further increases the electrophilicity of the carbonyl carbon, which thermodynamically favors the addition reaction compared to unsubstituted benzaldehyde.
Kinetically, the rate of the uncatalyzed reaction is very slow. libretexts.org The rate is significantly influenced by pH. In chemical synthesis using cyanide salts, the reaction is fastest at a slightly acidic pH (around 4-5), which represents a compromise between having enough free cyanide ions (favored at higher pH) and preventing the hydrolysis of the aldehyde (favored at lower pH). chemguide.co.uk
In enzyme-catalyzed reactions, the kinetics are governed by Michaelis-Menten principles. The reaction rate is highly dependent on the enzyme's specific activity and its optimal pH. For many HNLs, the optimal pH for synthesis is in the acidic range (e.g., pH 4.5-5.5). pu-toyama.ac.jp Operating at a lower pH has the added benefit of suppressing the competing, non-enzymatic racemic background reaction, thereby increasing the enantiomeric excess of the product. pu-toyama.ac.jp
Studies on the cyanosilylation of various substituted benzaldehydes have shown that electron-withdrawing substituents, like the bromo group, tend to increase the reaction rate by making the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack. In contrast, electron-donating groups can slow the reaction down.
Advanced Spectroscopic and Computational Characterization of 3 4 Bromophenyl 3 Hydroxypropanenitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the unambiguous structural determination of 3-(4-Bromophenyl)-3-hydroxypropanenitrile. Through a combination of one-dimensional and two-dimensional experiments, the precise connectivity and spatial arrangement of atoms within the molecule can be mapped out.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The 1,4-disubstituted aromatic ring typically produces a characteristic AA'BB' system, appearing as two doublets in the aromatic region (approximately 7.2-7.6 ppm). The proton on the carbon bearing the hydroxyl group (CH-OH) would appear as a triplet or a double-doublet, shifted downfield due to the adjacent electron-withdrawing groups. The two diastereotopic protons of the methylene (B1212753) group (CH₂) adjacent to the nitrile function would likely present as a multiplet, further split by the neighboring methine proton. The hydroxyl proton (-OH) would appear as a broad singlet, the position of which is dependent on solvent and concentration.
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. Key resonances would include the nitrile carbon (C≡N) at the lower field end of the spectrum (around 118-120 ppm), the carbons of the bromophenyl ring with characteristic shifts due to the bromine substituent, and the two aliphatic carbons of the propanenitrile backbone.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures and standard chemical shift ranges.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (CH-OH) | ~5.0 (dd) | ~70 |
| C2 (CH₂) | ~2.8 (m) | ~25 |
| C3 (CN) | - | ~118 |
| C4 (Ar-C-Br) | - | ~122 |
| C5, C9 (Ar-CH) | ~7.5 (d) | ~128 |
| C6, C8 (Ar-CH) | ~7.3 (d) | ~132 |
| C7 (Ar-C) | - | ~140 |
| OH | Variable (br s) | - |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are indispensable for confirming the assignments made from 1D spectra. researchgate.netscience.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a cross-peak would be observed between the methine proton (CH-OH) and the methylene protons (CH₂), confirming their adjacency in the molecular structure. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This would definitively link the proton signals of the CH-OH, CH₂, and aromatic C-H groups to their corresponding carbon signals in the ¹³C spectrum. sdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This can provide insights into the preferred conformation of the molecule in solution.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For this compound, the spectra would be characterized by several key absorption bands. The hydroxyl group (-OH) would give rise to a strong, broad absorption band in the IR spectrum around 3400 cm⁻¹. The nitrile group (C≡N) would exhibit a sharp, medium-intensity band around 2250 cm⁻¹. nist.govchemicalbook.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration typically occurs in the far-infrared region, often below 600 cm⁻¹.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Expected Frequency Range (cm⁻¹) | Description |
| O-H (alcohol) | 3500 - 3200 | Strong, broad stretch |
| C-H (aromatic) | 3100 - 3000 | Medium, sharp stretch |
| C-H (aliphatic) | 3000 - 2850 | Medium, sharp stretch |
| C≡N (nitrile) | 2260 - 2240 | Medium, sharp stretch |
| C=C (aromatic) | 1600 - 1450 | Medium to weak bands |
| C-O (alcohol) | 1260 - 1050 | Strong stretch |
| C-Br | 600 - 500 | Medium to strong stretch |
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and formula of a compound and for gaining structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ or other adducts would be observed. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the molecular formula C₉H₈BrNO.
A key feature in the mass spectrum of this compound would be the isotopic pattern for bromine, where two major peaks of nearly equal intensity appear, corresponding to the two isotopes ⁷⁹Br and ⁸¹Br.
Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways. nih.govrsc.org Common fragmentation processes for the protonated molecule would likely include the neutral loss of water (H₂O) from the hydroxyl group and the loss of hydrogen cyanide (HCN). Cleavage of the bond between the aromatic ring and the side chain could lead to the formation of a bromophenyl cation. researchgate.net
Table 3: Plausible Mass Fragments for this compound
| m/z Value (for ⁷⁹Br) | Proposed Fragment | Description |
| 226/228 | [C₉H₈BrNO]⁺ | Molecular Ion (M⁺) |
| 208/210 | [M - H₂O]⁺ | Loss of water |
| 199/201 | [M - HCN]⁺ | Loss of hydrogen cyanide |
| 182/184 | [C₇H₅BrO]⁺ | Cleavage and rearrangement |
| 156/158 | [C₆H₄Br]⁺ | Bromophenyl cation |
X-ray Crystallography and Powder Diffraction for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state. nih.gov If a suitable single crystal of this compound could be grown, this technique would yield precise data on bond lengths, bond angles, and torsional angles. It would also reveal the molecule's conformation and how molecules pack in the crystal lattice, including intermolecular interactions such as hydrogen bonding involving the hydroxyl group.
Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples. nih.gov It provides a characteristic diffraction pattern that can serve as a "fingerprint" for the specific crystalline phase of the compound. This technique is valuable for phase identification, purity analysis, and studying polymorphism.
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods are essential for assessing the purity of this compound and for separating its enantiomers.
High-Performance Liquid Chromatography (HPLC) is the primary method for determining chemical purity. iosrjournals.org A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be employed. Detection using a UV detector would be effective due to the presence of the aromatic bromophenyl group. researchgate.net The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Since the carbon atom bearing the hydroxyl group is a stereocenter, this compound is a chiral molecule that exists as a pair of enantiomers. To determine the enantiomeric excess (ee) of a sample, chiral chromatography is required. This involves using a specialized HPLC column with a chiral stationary phase (CSP) that can differentiate between the two enantiomers, resulting in two separate peaks on the chromatogram. The ratio of the areas of these two peaks allows for the precise calculation of the enantiomeric excess.
Advanced Surface Characterization Techniques for Related Organic Materials (e.g., SIMS, AFM)
While specific surface characterization studies on this compound are not extensively documented in public literature, the application of advanced techniques such as Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) and Atomic Force Microscopy (AFM) to related organic and aromatic materials provides a framework for understanding its potential surface properties.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analysis technique used to obtain detailed information about the chemical composition of the outermost monolayer of a solid. researchgate.net For organic materials like aromatic nitriles, ToF-SIMS can identify molecular fragments, providing a chemical fingerprint of the surface. nist.gov In dual-beam depth profiling, an analysis beam is used for mass spectrometry while a separate etching beam sputters away the material, allowing for the characterization of thin films layer by layer. nih.gov However, a common challenge with SIMS analysis of organic compounds is the fragmentation of parent molecules caused by the high energy of the primary ion beam. jeol.com Softer ionization techniques are sometimes employed to obtain information on intact molecular weights. jeol.com
Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography of materials at the nanoscale. It can be used to measure the thickness and roughness of organic thin films. nih.gov For instance, studies on plasma-polymerized organic films have used AFM to confirm that the film surface is consistently smooth, with a root mean square (RMS) roughness of less than 0.8 nm, which is crucial for reliable depth profiling experiments. nih.gov In conjunction with chemical analysis techniques like ToF-SIMS, AFM provides a comprehensive picture of both the physical and chemical nature of an organic material's surface. researchgate.net
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry offers powerful predictive tools for elucidating the properties and behavior of molecules like this compound, complementing experimental data with theoretical insights.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and predict the reactivity of molecules. nih.govmdpi.com Using functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), researchers can compute the optimized molecular geometry, vibrational frequencies, and various electronic properties. nih.govresearchgate.net
For molecules containing a bromophenyl group, DFT calculations can accurately predict geometric parameters such as bond lengths and angles, which are often in good agreement with experimental X-ray diffraction data. researchgate.net These calculations provide a foundational understanding of the molecule's three-dimensional structure. The presence of substituents on the phenyl ring, such as the bromine atom, significantly influences the electronic properties, which can be quantified through DFT. researchgate.net
Below is a table of predicted geometric parameters for this compound, based on typical values from DFT studies on structurally similar compounds.
| Parameter | Predicted Value |
|---|---|
| C-Br Bond Length | ~1.91 Å |
| C-O (hydroxyl) Bond Length | ~1.43 Å |
| C≡N (nitrile) Bond Length | ~1.16 Å |
| C-C-N Bond Angle | ~178° |
| HO-C-CN Bond Angle | ~109.5° |
Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (FMO) Analysis
Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (FMO) analyses are critical for understanding a molecule's reactivity. malayajournal.org
The MESP map is a visual tool that illustrates the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. bhu.ac.inresearchgate.net For this compound, the MESP surface would show negative potential (typically colored red) around the electronegative oxygen and nitrogen atoms of the hydroxyl and nitrile groups, respectively. rsc.org These sites are susceptible to electrophilic attack. Conversely, positive potential (colored blue) would be localized around the hydrogen atom of the hydroxyl group, indicating a site for nucleophilic attack. bhu.ac.in
FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. malayajournal.org A smaller gap suggests higher reactivity. rsc.org From these energies, various quantum chemical descriptors can be calculated to quantify reactivity. researchgate.netmdpi.com
The table below presents typical quantum chemical descriptors derived from FMO analysis for related aromatic compounds.
| Quantum Descriptor | Formula | Significance |
|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to charge transfer |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity |
| Electronegativity (χ) | (I + A) / 2 | Measures electron-attracting power |
Theoretical Modeling of Reaction Pathways and Transition States
Computational chemistry is instrumental in modeling reaction mechanisms, including identifying intermediates and transition states. nih.gov The formation of this compound typically proceeds via the nucleophilic addition of a cyanide anion (CN⁻) to the carbonyl carbon of 4-bromobenzaldehyde (B125591). libretexts.orgopenstax.org
Theoretical modeling can map out the potential energy surface for this reaction. DFT calculations are used to determine the geometries and energies of the reactants, the tetrahedral intermediate, the transition state, and the final product. nih.gov The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy (Ea) of the reaction. nih.gov A lower activation energy corresponds to a faster reaction rate.
Studies on cyanohydrin formation have shown that the reaction is catalyzed by base, which generates the more nucleophilic cyanide ion, CN⁻. openstax.org Computational models can incorporate solvent effects and catalysts to provide a more accurate depiction of the reaction pathway and energetics under experimental conditions. nih.gov These theoretical investigations provide a molecular-level understanding of the reaction dynamics that is often difficult to obtain through experimental means alone.
Synthetic Transformations and Chemical Reactivity of 3 4 Bromophenyl 3 Hydroxypropanenitrile
Reactions Involving the Nitrile Moiety
The carbon-nitrogen triple bond of the nitrile group is a key site for chemical reactions, enabling its conversion into several other important functional groups.
Hydrolysis to Amides and Carboxylic Acids
The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield amides and subsequently carboxylic acids. wikipedia.orglibretexts.orglibretexts.org The reaction proceeds in stages, with the amide being an isolable intermediate under controlled conditions. wikipedia.org
Acid-Catalyzed Hydrolysis: When heated with a dilute acid, such as hydrochloric acid, 3-(4-bromophenyl)-3-hydroxypropanenitrile is expected to hydrolyze to form 3-(4-bromophenyl)-3-hydroxypropanoic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org The initial step involves the formation of the corresponding amide, 3-(4-bromophenyl)-3-hydroxypropanamide.
Base-Catalyzed Hydrolysis: In the presence of a hot aqueous alkali, like sodium hydroxide, the nitrile is hydrolyzed to the salt of the carboxylic acid, in this case, sodium 3-(4-bromophenyl)-3-hydroxypropanoate, with the evolution of ammonia (B1221849) gas. wikipedia.org Subsequent acidification of the reaction mixture is necessary to obtain the free 3-(4-bromophenyl)-3-hydroxypropanoic acid. libretexts.org
Enzymatic hydrolysis also presents a mild and selective alternative to chemical methods for converting nitriles to carboxylic acids, often proceeding through an amide intermediate. acs.org
| Hydrolysis Condition | Intermediate Product | Final Product |
| Acidic (e.g., HCl, H₂O, heat) | 3-(4-Bromophenyl)-3-hydroxypropanamide | 3-(4-Bromophenyl)-3-hydroxypropanoic acid |
| Basic (e.g., NaOH, H₂O, heat) then Acidification | Sodium 3-(4-bromophenyl)-3-hydroxypropanoate | 3-(4-Bromophenyl)-3-hydroxypropanoic acid |
Reduction to Amines and Aldehydes
The nitrile group can be reduced to a primary amine or, under specific conditions, to an aldehyde.
Reduction to Amines: A common method for the reduction of nitriles to primary amines is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgopenstax.orgcommonorganicchemistry.comchemguide.co.ukyoutube.comdoubtnut.comdocbrown.infomasterorganicchemistry.com This reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.orgdoubtnut.com For this compound, this would yield 3-amino-1-(4-bromophenyl)propan-1-ol (B1374120). The hydroxyl group in the starting material remains unaffected during this transformation. docbrown.info
Catalytic hydrogenation is another effective method for nitrile reduction. wikipedia.orgnih.govchemmunity.comnih.gov This process typically employs hydrogen gas with a metal catalyst such as Raney nickel, palladium, or platinum. wikipedia.org However, side reactions leading to the formation of secondary and tertiary amines can occur. wikipedia.org
Reduction to Aldehydes: The reduction of a nitrile to an aldehyde can be achieved using specific reducing agents that can stop the reaction at the imine stage, which is then hydrolyzed to the aldehyde. Diisobutylaluminum hydride (DIBAL-H) is a reagent commonly used for this transformation. libretexts.org The reaction is typically carried out at low temperatures, and a subsequent aqueous workup hydrolyzes the intermediate imine to yield 3-(4-bromophenyl)-3-hydroxypropanal.
| Reagent | Product |
| Lithium aluminum hydride (LiAlH₄) | 3-Amino-1-(4-bromophenyl)propan-1-ol |
| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | 3-Amino-1-(4-bromophenyl)propan-1-ol |
| Diisobutylaluminum hydride (DIBAL-H) | 3-(4-Bromophenyl)-3-hydroxypropanal |
Interconversion to Esters (e.g., α-hydroxy-esters)
Nitriles can be converted into esters through processes that involve alcoholysis. One of the classic methods for this transformation is the Pinner reaction. wikipedia.orgnrochemistry.comnih.govorganic-chemistry.orgunive.it This reaction involves treating the nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride gas. nrochemistry.comorganic-chemistry.org The initial product is an imino ester salt, also known as a Pinner salt, which can then be hydrolyzed with water to form the corresponding ester. wikipedia.orgnrochemistry.com
Alternatively, the nitrile can first be hydrolyzed to the carboxylic acid, as described in section 5.1.1, which can then be esterified through methods like the Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of an acid catalyst. chemistrysteps.com
| Method | Intermediate | Product |
| Pinner Reaction | Imino ester salt | Alkyl 3-(4-bromophenyl)-3-hydroxypropanoate |
| Hydrolysis then Esterification | 3-(4-Bromophenyl)-3-hydroxypropanoic acid | Alkyl 3-(4-bromophenyl)-3-hydroxypropanoate |
Cyclization Reactions and Heterocycle Formation
The presence of both a nitrile and a hydroxyl group in a β-position relative to each other in this compound allows for intramolecular cyclization reactions to form heterocyclic compounds. A notable example is the synthesis of oxazolines. organic-chemistry.org The reaction of β-hydroxy nitriles with aminoalcohols can lead to the formation of 2-substituted oxazolines. organic-chemistry.org The synthesis of oxazolines can also be achieved from nitriles under various catalytic conditions. wikipedia.org The intramolecular reaction would involve the hydroxyl group attacking the nitrile carbon, which is typically activated by a catalyst, leading to the formation of a five-membered oxazoline (B21484) ring. The formation of a cyclic imidate has also been observed as a competing reaction in some cases. nih.gov
Reactions Involving the Hydroxyl Moiety
The secondary alcohol group in this compound is also a site for synthetic modifications, most notably oxidation.
Oxidation Reactions of the Secondary Alcohol
The secondary benzylic alcohol in this compound can be oxidized to the corresponding ketone, 3-(4-bromophenyl)-3-oxopropanenitrile. rsc.orgresearchgate.net The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. rsc.org Due to the benzylic position of the alcohol, this oxidation is generally facile.
A variety of oxidizing agents can be employed for this purpose. These include chromium-based reagents, though greener alternatives are often preferred. organic-chemistry.orgrsc.org Photocatalytic methods using catalysts like eosin (B541160) Y or thioxanthenone with molecular oxygen as the oxidant provide an environmentally friendly approach for the selective oxidation of benzylic alcohols. organic-chemistry.orgrsc.org Other catalytic systems, such as those based on iron phthalocyaninato complexes with hydrogen peroxide or tert-butyl hydroperoxide, have also been shown to be effective for the oxidation of primary and secondary benzylic alcohols. rsc.org
| Oxidizing System | Product |
| Eosin Y, O₂, blue LED | 3-(4-Bromophenyl)-3-oxopropanenitrile |
| Thioxanthenone, air, light | 3-(4-Bromophenyl)-3-oxopropanenitrile |
| Iron(III) phthalocyaninato complex, H₂O₂ or TBHP | 3-(4-Bromophenyl)-3-oxopropanenitrile |
Protection and Deprotection Strategies
The synthetic utility of this compound is significantly enhanced by the strategic use of protecting groups for its hydroxyl functionality. uchicago.educem.com Protection is often necessary to prevent undesired side reactions of the hydroxyl group during transformations targeting other parts of the molecule, such as the bromophenyl ring or the nitrile group. utsouthwestern.edu
Common protecting groups for the hydroxyl moiety in cyanohydrins include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) and tert-butyldimethylsilyl (TBDMS). nih.govorganic-chemistry.org The choice of the protecting group is dictated by its stability under the planned reaction conditions and the ease of its subsequent removal. For instance, silyl ethers are typically stable under a range of non-acidic and non-fluoride conditions, making them suitable for various coupling and derivatization reactions. organic-chemistry.orgharvard.edu
Table 1: Common Protecting Groups for the Hydroxyl Functionality and Their Deprotection Conditions
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
| Trimethylsilyl | TMS | Trimethylsilyl cyanide (TMSCN) | Mild acidic conditions, Fluoride (B91410) ions (e.g., TBAF) |
| tert-Butyldimethylsilyl | TBDMS/TBS | tert-Butyldimethylsilyl chloride (TBDMSCl) | Acidic conditions, Fluoride ions (e.g., TBAF) |
| Tetrahydropyranyl | THP | 3,4-Dihydro-2H-pyran | Acidic hydrolysis |
The deprotection of these groups is a crucial final step to regenerate the free hydroxyl group. cem.com Silyl ethers are most commonly cleaved using fluoride ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), in an appropriate solvent like tetrahydrofuran (B95107) (THF). researchgate.netgelest.com The strong silicon-fluorine bond drives this reaction to completion. harvard.edu Alternatively, acidic conditions can also be employed for the removal of silyl ethers, although care must be taken if other acid-sensitive functional groups are present in the molecule. researchgate.netnih.gov For THP ethers, acidic hydrolysis is the standard method for deprotection. rsc.org
Derivatization Reactions (e.g., Esterification, Etherification)
The hydroxyl group of this compound serves as a versatile handle for various derivatization reactions, primarily esterification and etherification. These transformations are valuable for modifying the compound's physical and biological properties and for introducing new functionalities.
Esterification: The hydroxyl group can be readily acylated to form esters. This is typically achieved by reacting the cyanohydrin with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. These reactions are generally high-yielding and allow for the introduction of a wide array of ester functionalities. For example, reaction with acetyl chloride would yield 3-acetoxy-3-(4-bromophenyl)propanenitrile.
Etherification: The formation of ethers from the hydroxyl group of this compound provides another avenue for structural modification. Direct alkylation of the hydroxyl group can be challenging due to its weak nucleophilicity. nih.gov However, under basic conditions to generate the corresponding alkoxide, reaction with alkyl halides can proceed to form ethers. More sophisticated methods, such as the Williamson ether synthesis, can be employed for this purpose. The synthesis of cyanohydrin alkyl ethers can also be achieved through Lewis acid-mediated acetal (B89532) ionization followed by reaction with a cyanide source. nih.gov
Reactions Involving the Bromophenyl Moiety
The bromine atom on the phenyl ring of this compound is a key functional group that opens up a vast array of synthetic possibilities, particularly through metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds. mdpi.comlibretexts.org In the context of this compound, this reaction allows for the substitution of the bromine atom with a variety of aryl, heteroaryl, vinyl, or alkyl groups. nih.govyoutube.com The general reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net
A typical Suzuki-Miyaura reaction involving this compound would proceed as follows:
Reaction Scheme: (HO)(CN)CH-C₆H₄-Br + R-B(OH)₂ --(Pd catalyst, Base)--> (HO)(CN)CH-C₆H₄-R
The choice of palladium catalyst, ligands, base, and solvent is crucial for the success of the reaction and can be optimized to achieve high yields. nih.govresearchgate.netmdpi.com The reaction is generally tolerant of various functional groups, including the hydroxyl and nitrile moieties present in the starting material, especially if the hydroxyl group is protected. nih.govnih.gov
Table 2: Examples of Suzuki-Miyaura Coupling Partners for Aryl Bromides
| Boronic Acid/Ester | Coupling Partner (R) | Potential Product |
| Phenylboronic acid | Phenyl | 3-Hydroxy-3-(biphenyl-4-yl)propanenitrile |
| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | 3-Hydroxy-3-(4'-methoxybiphenyl-4-yl)propanenitrile |
| Thiophene-2-boronic acid | 2-Thienyl | 3-(4-(Thiophen-2-yl)phenyl)-3-hydroxypropanenitrile |
| Vinylboronic acid pinacol (B44631) ester | Vinyl | 3-Hydroxy-3-(4-vinylphenyl)propanenitrile |
Other Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck)
Beyond the Suzuki-Miyaura reaction, the bromophenyl group of this compound can participate in other important palladium-catalyzed cross-coupling reactions.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the synthesis of arylalkynes. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgnih.gov Copper-free Sonogashira protocols have also been developed. nih.gov This reaction is valuable for introducing alkynyl functionalities, which can be further elaborated.
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. libretexts.orgnih.gov The Heck reaction provides a direct method for the alkenylation of the aromatic ring, leading to the synthesis of stilbene-like structures and other vinyl-substituted aromatics.
Nucleophilic Aromatic Substitution on the Bromophenyl Ring
Nucleophilic aromatic substitution (SNA_r) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Generally, aryl halides like this compound are not highly reactive towards nucleophilic aromatic substitution unless the aromatic ring is activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.orglibretexts.org
In the case of this compound, the substituents on the ring (a bromine atom and a hydroxypropanenitrile group) are not strongly electron-withdrawing. Therefore, nucleophilic aromatic substitution is generally not a favored reaction pathway under standard conditions. For this reaction to occur, harsh reaction conditions or the presence of a strong nucleophile would likely be required. science.gov The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org
Stereoselective Transformations of this compound
The carbon atom bearing the hydroxyl and nitrile groups in this compound is a stereocenter. Therefore, this compound can exist as a pair of enantiomers. The synthesis and transformation of this compound in an enantiomerically pure form are of significant interest, particularly for applications in pharmaceuticals and materials science.
Stereoselective transformations can be approached in two main ways:
Asymmetric Synthesis: The direct synthesis of one enantiomer of this compound. This can be achieved through the enantioselective addition of a cyanide source to 4-bromobenzaldehyde (B125591), often catalyzed by a chiral catalyst or an enzyme. wikipedia.orgwikipedia.org
Kinetic Resolution: The separation of a racemic mixture of this compound. This is often accomplished using enzymes, such as lipases, that selectively catalyze a reaction with one of the enantiomers, leaving the other enantiomer unreacted. nih.gov For example, enzymatic acylation can be used to selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted enantiomeric alcohol. researchgate.netnih.gov
A study on the kinetic resolution of the closely related 3-hydroxy-3-phenylpropanenitrile (B18844) using immobilized lipase (B570770) from Pseudomonas fluorescens demonstrated the feasibility of this approach. nih.gov The enzyme catalyzed the transesterification of one enantiomer with higher efficiency, leading to the separation of the enantiomers. Similar strategies could be applied to this compound.
Applications of 3 4 Bromophenyl 3 Hydroxypropanenitrile As a Synthetic Intermediate
Precursor to Chiral α-Amino Acids and Derivatives
The synthesis of unnatural, non-proteinogenic α-amino acids is of significant interest due to their role in creating novel peptides with enhanced stability and unique biological activities. 3-(4-Bromophenyl)-3-hydroxypropanenitrile is a suitable precursor for the synthesis of chiral α-amino acid derivatives, particularly those containing an α-hydroxy-β-amino acid scaffold.
The synthetic utility of the compound lies in its cyanohydrin-like structure. Chiral cyanohydrins are well-established starting materials for asymmetric synthesis. rsc.org Enantiomerically enriched this compound can be prepared using methods such as enantioselective cyanohydrin synthesis catalyzed by hydroxynitrile lyases (HNLs). rsc.orgresearchgate.net The resulting chiral β-hydroxy nitrile can then be transformed into the target α-amino acid derivative. A general synthetic pathway involves the introduction of an amino group at the α-position (the carbon adjacent to the nitrile). This can be accomplished through various established methodologies, such as the Strecker synthesis, which involves the reaction of an imine with hydrogen cyanide followed by nitrile hydrolysis. acs.orglibretexts.org In this case, a modified approach would be necessary, potentially involving activation of the α-position followed by nucleophilic substitution with an amine source, and subsequent hydrolysis of the nitrile to the carboxylic acid. The presence of the 4-bromophenyl group provides an additional site for diversification.
Table 1: Potential Chiral Amino Acid Derivatives from this compound
| Derivative Name | Structure | Potential Application |
| (2R,3S)-2-Amino-3-(4-bromophenyl)-3-hydroxypropanoic acid | Building block for peptidomimetics and pharmacologically active molecules. | |
| (2S,3R)-2-Amino-3-(4-bromophenyl)-3-hydroxypropanoic acid | Component of modified peptides with altered conformational properties. | |
| (2R,3R)-2-Amino-3-(4-bromophenyl)-3-hydroxypropanoic acid | Chiral ligand for asymmetric catalysis. |
Building Block for β-Hydroxy Acids and Amides
β-Hydroxy carboxylic acids and their corresponding amides are important structural motifs found in numerous biologically active compounds and are valuable chiral building blocks for synthesis. The conversion of this compound into these derivatives is a direct and efficient process.
The nitrile functional group can be readily hydrolyzed to either a carboxylic acid or an amide. semanticscholar.org Complete hydrolysis under strong acidic or basic conditions yields the corresponding β-hydroxy carboxylic acid, 3-(4-Bromophenyl)-3-hydroxypropanoic acid. docbrown.info Milder, controlled conditions or specific reagents can be used to achieve partial hydrolysis, stopping at the β-hydroxy amide, 3-(4-Bromophenyl)-3-hydroxypropanamide. acs.org
Furthermore, biocatalytic methods offer a green and highly selective alternative. Enzymes such as nitrilases can convert the nitrile directly to the carboxylic acid in a single step, while a two-step process involving a nitrile hydratase and an amidase can also be employed to yield the acid. researchgate.net These enzymatic transformations often proceed with high efficiency and under mild conditions, avoiding the use of harsh reagents. researchgate.netorganic-chemistry.org
Table 2: Synthesis of β-Hydroxy Acid and Amide Derivatives
| Starting Material | Product | Reaction Type | Reagents/Conditions |
| This compound | 3-(4-Bromophenyl)-3-hydroxypropanoic acid | Acid Hydrolysis | H₂SO₄ or HCl (aq), heat |
| This compound | 3-(4-Bromophenyl)-3-hydroxypropanoic acid | Base Hydrolysis | NaOH or KOH (aq), heat, then acid workup |
| This compound | 3-(4-Bromophenyl)-3-hydroxypropanoic acid | Enzymatic Hydrolysis | Nitrilase |
| This compound | 3-(4-Bromophenyl)-3-hydroxypropanamide | Partial Hydrolysis | KOH in tert-butyl alcohol acs.org or H₂O₂, base |
| This compound | 3-(4-Bromophenyl)-3-hydroxypropanamide | Enzymatic Hydration | Nitrile Hydratase |
Intermediate in the Synthesis of Pharmacologically Relevant Compounds (e.g., Denopamine precursor)
The structural framework of this compound is highly relevant to the synthesis of phenylethanolamine-class drugs. A key example is its potential application as an intermediate in the synthesis of Denopamine, a β1-adrenergic receptor agonist used in the treatment of congestive heart failure. taylorandfrancis.comnih.gov
Denopamine's structure is (R)-1-(p-hydroxyphenyl)-2-((3,4-dimethoxyphenethyl)amino)ethanol. nih.gov An enantiomerically pure form of this compound can serve as a chiral precursor to the core of this molecule. The synthetic sequence would involve several key transformations:
Reduction of the Nitrile: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using standard reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This step forms a 3-amino-1-(4-bromophenyl)propan-1-ol (B1374120) intermediate.
N-Alkylation: The resulting primary amine can be alkylated with a suitable 3,4-dimethoxyphenethyl electrophile to introduce the side chain required for Denopamine.
Aryl Group Modification: The 4-bromophenyl group can be converted to the 4-hydroxyphenyl moiety found in Denopamine. This transformation can be achieved through methods such as palladium-catalyzed hydroxylation or by using a boronic ester intermediate followed by oxidation.
The use of β-hydroxy nitriles as precursors for Denopamine has been explored, highlighting the value of this class of compounds in pharmaceutical synthesis. taylorandfrancis.com
Table 3: Denopamine Synthesis Intermediates
| Compound Name | Structure | Role in Synthesis |
| (R)-3-(4-Bromophenyl)-3-hydroxypropanenitrile | Chiral starting material. | |
| (R)-3-Amino-1-(4-bromophenyl)propan-1-ol | Key amino alcohol intermediate after nitrile reduction. | |
| Denopamine | Final pharmacologically active compound. nih.gov |
Role in the Construction of Complex Organic Molecules and Natural Product Scaffolds
The true synthetic power of this compound is realized in its application for building complex molecular architectures and scaffolds inspired by natural products. figshare.comresearchgate.net Its utility stems from the ability to perform sequential and orthogonal chemical modifications on its different functional groups.
The p-bromophenyl moiety is a particularly strategic feature, serving as a versatile handle for palladium-catalyzed cross-coupling reactions. wikipedia.org The Suzuki-Miyaura coupling, for example, allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with a wide range of organoboron compounds (boronic acids or esters). libretexts.orgorganic-chemistry.org This reaction is known for its mild conditions and tolerance of various functional groups, making it ideal for the late-stage functionalization of complex intermediates. wikipedia.orgorganic-chemistry.org
By employing this strategy, diverse aryl, heteroaryl, alkyl, or alkenyl groups can be appended to the phenyl ring, leading to a vast library of derivatives. This, combined with the transformations of the hydroxy and nitrile groups described previously, allows for the construction of highly functionalized and sterically complex molecules. The building blocks derived from this compound, such as the corresponding amino acids and hydroxy acids, can be incorporated into larger structures, contributing to the total synthesis of natural products or the development of novel molecular probes and drug candidates. nih.govnih.gov
Table 4: Elaboration of the Aryl Scaffold via Suzuki-Miyaura Coupling
| Boronic Acid Partner (R-B(OH)₂) | Resulting Coupled Product Structure | Potential Application of Scaffold |
| Phenylboronic acid | Biaryl compounds often exhibit potent biological activity. | |
| 3-Pyridylboronic acid | Introduction of heteroaromatic rings for modulating pharmacological properties. | |
| Vinylboronic acid | Access to styrenyl derivatives for polymerization or further functionalization. | |
| Methylboronic acid | Simple alkylation to modify electronic properties of the aromatic ring. |
Future Research Directions and Outlook for 3 4 Bromophenyl 3 Hydroxypropanenitrile
The exploration of 3-(4-Bromophenyl)-3-hydroxypropanenitrile, a chiral cyanohydrin, stands at a confluence of synthetic methodology, catalysis, and materials science. As a versatile building block, its future development hinges on enhancing its synthesis, understanding its formation, and expanding its applications. The following sections outline key areas for future research that promise to unlock the full potential of this valuable chemical intermediate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
